

Unveiling the Molecular Architecture: A Crystallographic Comparison of Nitro-Substituted Triazoles

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Compound of Interest

Compound Name: **4-Nitro-2H-1,2,3-triazole**

Cat. No.: **B042885**

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A definitive validation of the three-dimensional structure of **4-Nitro-2H-1,2,3-triazole** has been established through single-crystal X-ray diffraction analysis, confirming its 2H-tautomeric form and the planarity of the triazole ring. While the specific crystallographic data from its deposition in the Cambridge Crystallographic Data Centre (CCDC identifier: 151610) is not publicly detailed, a comparative analysis with structurally related nitro-substituted triazoles provides valuable insights into the influence of substitution on the crystal packing and molecular geometry of this important class of compounds.

This guide presents a comparative overview of the crystallographic data for two alternative nitro-substituted triazoles: 4-Methyl-5-nitro-2H-1,2,3-triazole and 3-Nitro-1H-1,2,4-triazole. This comparison, aimed at researchers, scientists, and drug development professionals, highlights the structural nuances dictated by the position of the nitro group and the presence of other substituents.

Crystallographic Data Comparison

The table below summarizes the key crystallographic parameters for 4-Methyl-5-nitro-2H-1,2,3-triazole and 3-Nitro-1H-1,2,4-triazole, offering a side-by-side view of their solid-state structures.

Crystallographic Parameter	4-Methyl-5-nitro-2H-1,2,3-triazole	3-Nitro-1H-1,2,4-triazole
Molecular Formula	C ₃ H ₄ N ₄ O ₂	C ₂ H ₂ N ₄ O ₂
Formula Weight	129.11 g/mol	114.08 g/mol
Crystal System	Orthorhombic	Monoclinic
Space Group	Pbca	P2 ₁ /c
Unit Cell Dimensions	a = 8.7139(17) Å	a = 8.7818(1) Å
	b = 9.8198(19) Å	b = 10.0726(2) Å
	c = 12.889(3) Å	c = 9.9703(1) Å
	α = 90°	α = 90°
	β = 90°	β = 107.081(1)°
	γ = 90°	γ = 90°
Unit Cell Volume	1102.9(4) Å ³	843.03(2) Å ³
Molecules per Unit Cell (Z)	8	8

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structures for these compounds follows a standardized and rigorous experimental protocol.

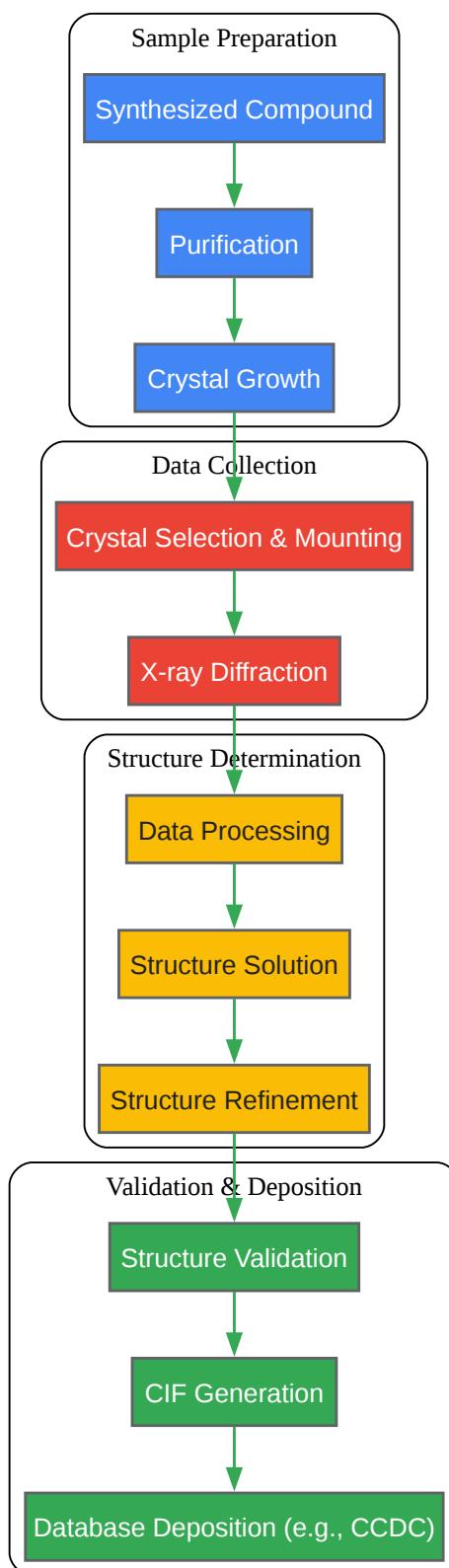
1. Crystal Growth: High-quality single crystals are essential for successful X-ray diffraction analysis. This is typically achieved by slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent mixture. Other techniques include slow cooling of a saturated solution or vapor diffusion.
2. Crystal Mounting and Data Collection: A suitable single crystal of appropriate size (typically < 0.5 mm in all dimensions) is carefully selected and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (usually around 100 K) to minimize thermal

vibrations of the atoms. Data collection is performed using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo K α or Cu K α radiation) and a detector. The diffractometer rotates the crystal through a series of angles, and the diffraction pattern of X-rays is recorded for each orientation.

3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and the space group of the crystal. The initial crystal structure is solved using direct methods or Patterson methods, which provide the initial positions of the atoms in the asymmetric unit. The structural model is then refined against the experimental data using least-squares methods. This iterative process adjusts the atomic positions, and their displacement parameters to improve the agreement between the calculated and observed diffraction intensities, resulting in a highly accurate and detailed three-dimensional model of the molecule.

Workflow for X-ray Crystallography Structure Validation

The following diagram illustrates the logical workflow from a synthesized compound to its validated crystal structure.



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Caption: Workflow of X-ray crystallography from sample to validated structure.

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